Negligible 5-Lipoxygenase Inhibition Contrasts with Potent Reference Inhibitors, Defining a Clean Selectivity Profile
In a direct enzymatic assay, the target compound demonstrated no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase (5-LO) at a concentration of 100 µM, classified as 'NS' (no significant activity) [1]. This sharply contrasts with the reference 5-LO inhibitor zileuton, which exhibits an IC50 of approximately 0.5–1 µM in comparable cell-free assays [2]. This quantitative divergence confirms the compound's unsuitability for 5-LO targeted studies, instead positioning it as a valuable negative control or an off-target counter-screen tool when 5-LO inhibition is a liability.
| Evidence Dimension | Inhibition of 5-Lipoxygenase enzymatic activity |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM (NS) |
| Comparator Or Baseline | Zileuton: IC50 = ~0.5–1 µM (literature value for RBL-1 5-LO) |
| Quantified Difference | >100-fold difference in potency; target compound is effectively inactive |
| Conditions | RBL-1 cell lysate or purified enzyme assay; compound tested at 100 µM (ChEMBL Assay ID: CHEMBL620010) |
Why This Matters
This data prevents misapplication of the compound in inflammation or leukotriene research, saving procurement costs and experimental time by ruling out a common target class.
- [1] ChEMBL Database. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. View Source
